2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile
CAS No.: 88486-02-6
Cat. No.: VC7331395
Molecular Formula: C14H12N2O
Molecular Weight: 224.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88486-02-6 |
|---|---|
| Molecular Formula | C14H12N2O |
| Molecular Weight | 224.263 |
| IUPAC Name | 2-anilino-2-(4-hydroxyphenyl)acetonitrile |
| Standard InChI | InChI=1S/C14H12N2O/c15-10-14(11-6-8-13(17)9-7-11)16-12-4-2-1-3-5-12/h1-9,14,16-17H |
| Standard InChI Key | VBMXIXLPVQUNHY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 2-(4-hydroxyphenyl)-2-(phenylamino)acetonitrile is C₁₄H₁₂N₂O, with a molecular weight of 224.26 g/mol . Its structure features a central acetonitrile backbone substituted with a 4-hydroxyphenyl group and a phenylamino moiety. The presence of both electron-donating (-OH) and electron-withdrawing (-CN) groups imparts unique reactivity, enabling participation in diverse chemical transformations.
Key spectral data for this compound includes:
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IR (KBr): Peaks at 3317 cm⁻¹ (N-H stretch), 2242 cm⁻¹ (C≡N stretch), and 1603 cm⁻¹ (aromatic C=C), consistent with analogous α-aminonitriles .
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¹H NMR (CDCl₃): A doublet at δ 4.09–4.11 ppm (1H, -NH), a doublet at δ 5.38–5.40 ppm (1H, -CH), and multiplet signals between δ 6.69–7.60 ppm (aromatic protons) .
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¹³C NMR: Resonances at δ 50.28 ppm (CHCN), 115.38–160.80 ppm (aromatic carbons), and δ 224.26 ppm (nitrile carbon) .
Synthesis Methodologies
Strecker Reaction Adaptations
The classical Strecker reaction, involving the condensation of aldehydes, amines, and cyanating agents, has been modified to synthesize α-aminonitriles like 2-(4-hydroxyphenyl)-2-(phenylamino)acetonitrile. Nano copper ferrite (CuFe₂O₄) catalysts enable efficient one-pot syntheses under green conditions (water solvent, room temperature), achieving yields exceeding 85% . For example:
This method emphasizes sustainability, with catalyst recyclability up to five cycles without significant activity loss .
EPZG-Catalyzed Eco-Friendly Synthesis
Recent advances employ EPZG (an eco-friendly catalyst) to facilitate the three-component coupling of aldehydes, amines, and trimethylsilyl cyanide (TMSCN). Optimized conditions (ethanol solvent, 50°C, 2 hours) yield the target compound in 92% purity, as confirmed by HPLC . Key advantages include reduced reaction times (<3 hours) and elimination of toxic solvents .
Physicochemical Properties
The compound’s low logP and moderate solubility suggest favorable drug-like properties, aligning with Lipinski’s rule of five . Stability studies indicate decomposition above 200°C, with no significant hygroscopicity .
Applications in Pharmaceutical Chemistry
Intermediate for Amino Acid Synthesis
As a prototypical α-aminonitrile, this compound serves as a precursor to non-proteinogenic amino acids. Hydrolysis under acidic conditions yields α-amino acids, which are pivotal in designing peptide-based therapeutics . For instance:
Heterocyclic Compound Synthesis
The nitrile group undergoes cyclization reactions to form nitrogen-containing heterocycles. For example, treatment with hydroxylamine produces imidazoline derivatives, which exhibit antimicrobial and anticancer activities .
Future Directions
Ongoing research aims to:
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